Positional Isomerism: 4-Piperazinyl vs. 2-Piperazinyl Thieno[2,3-d]pyrimidine Topology Defines Target Class Engagement
CAS 670271-02-0 bears the piperazine moiety at the pyrimidine C-4 position, whereas the clinically studied analog DDP-225 (CAS 99487-25-9) places piperazine at C-2. This positional isomerism is not isofunctional: the 2-piperazinyl series (as in DDP-225) yields norepinephrine reuptake inhibition with 5-HT3 antagonism (dual pharmacology demonstrated in rodent behavioral models at 10 mg/kg p.o.) [1], while the 4-N-piperazinyl series, to which CAS 670271-02-0 structurally belongs, was independently optimized for immunosuppressive activity via mixed lymphocyte reaction (MLR) assay, with the most potent analog achieving IC50 = 66 nM [2]. Although direct head-to-head data for CAS 670271-02-0 are not published, the scaffold-level evidence demonstrates that the piperazine attachment position is a critical determinant of biological target class.
| Evidence Dimension | Piperazine attachment position on thieno[2,3-d]pyrimidine core and associated biological activity class |
|---|---|
| Target Compound Data | Piperazine at C-4 position; 5-(p-tolyl), 6-methyl, N-(2-fluorophenyl)piperazine. Biological activity: not individually characterized in peer-reviewed literature. |
| Comparator Or Baseline | DDP-225 (CAS 99487-25-9): Piperazine at C-2; 4-(2-fluorophenyl), 6-methyl. Activity: NA reuptake inhibition + 5-HT3 antagonism; ED50 in rodent antidepressant/reserpine reversal models reported [1][3]. 4-N-piperazinyl-thieno[2,3-d]pyrimidine series (Jang et al., 2010): Most potent analog IC50 = 66 nM in MLR immunosuppression assay [2]. |
| Quantified Difference | Positional isomerism (C-4 vs. C-2 piperazine) associated with orthogonal biological target classes: immunosuppression vs. monoamine/5-HT3 modulation. Quantitative activity values for CAS 670271-02-0 itself are not available in the public domain. |
| Conditions | Scaffold-level comparison based on published SAR from independent lead optimization programs; MLR assay for immunosuppression [2]; in vivo rodent behavioral models for DDP-225 [1][3]. |
Why This Matters
Procurement of a 4-piperazinyl thieno[2,3-d]pyrimidine selects for a scaffold topology associated with immunosuppressive target space, distinct from the 2-piperazinyl topology of DDP-225, making generic interchange scientifically invalid.
- [1] Eguchi J, Yuasa T, Egawa M, Tobe A. Effects of MCI-225 on impaired learning and memory in rats. Pharmacol Biochem Behav. 1994. PMID: 7700974. View Source
- [2] Jang MY, De Jonghe S, Van Belle K, Louat T, Waer M, Herdewijn P. Synthesis, immunosuppressive activity and structure-activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorg Med Chem Lett. 2010;20(3):844-7. doi:10.1016/j.bmcl.2009.12.098. View Source
- [3] US Patent US4695568A. Thieno[2,3-d]pyrimidine derivatives and salts thereof. Table 2: ED50 values for reserpine-induced hypothermia reversal in mice for 2-piperazinyl-4-phenyl-thieno[2,3-d]pyrimidines. View Source
